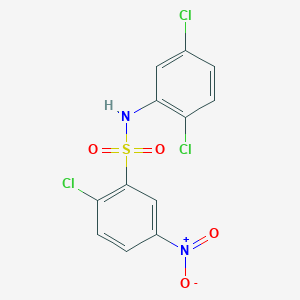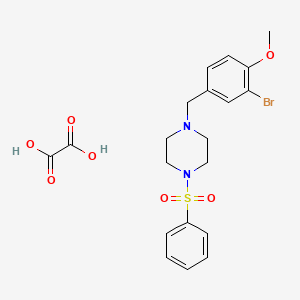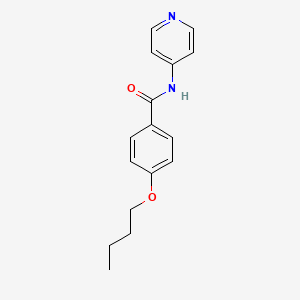
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide, also known as DCNB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide compounds that have been used as herbicides, insecticides, and fungicides. DCNB has been widely used as a tool to study the biochemical and physiological effects of sulfonamide compounds on living organisms.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide and a decrease in bicarbonate levels, leading to acidosis.
Biochemical and Physiological Effects
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects on living organisms. It has been shown to cause acidosis, which can lead to metabolic acidosis and respiratory acidosis. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been shown to cause oxidative stress, which can lead to cellular damage and apoptosis. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have an effect on the immune system, causing immunosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is readily available. It has a well-established mechanism of action and has been extensively studied in the literature. However, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide also has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have some toxic effects on living organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. One area of research is the development of new carbonic anhydrase inhibitors based on the structure of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. Another area of research is the investigation of the immunosuppressive effects of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide and its potential use in the treatment of autoimmune diseases. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide could be used as a tool to study the effects of sulfonamide compounds on the microbiome and the environment.
Synthesemethoden
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide can be synthesized by the reaction of 2,5-dichloronitrobenzene with sulfanilamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been used in various scientific research studies to investigate the biochemical and physiological effects of sulfonamide compounds. It has been used as a tool to study the inhibition of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been used to study the mechanism of action of sulfonamide antibiotics, which are used in the treatment of bacterial infections.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-1-3-9(14)11(5-7)16-22(20,21)12-6-8(17(18)19)2-4-10(12)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHIOWKCXZJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)


![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)